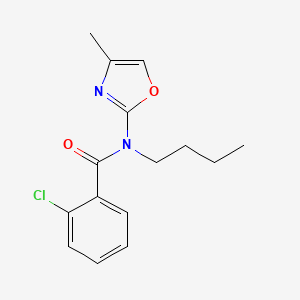

N-Butyl-2-chloro-N-(4-methyl-1,3-oxazol-2-yl)benzamide

Description

N-Butyl-2-chloro-N-(4-methyl-1,3-oxazol-2-yl)benzamide is a benzamide derivative characterized by a chloro substituent at the 2-position of the benzamide core, an N-butyl group, and a 4-methyl-1,3-oxazol-2-yl moiety. Benzamides are a versatile class of compounds widely studied for their applications in medicinal chemistry, particularly as enzyme inhibitors and bioactive scaffolds. The structural uniqueness of this compound lies in its combination of electron-withdrawing (chloro) and heterocyclic (oxazole) groups, which may influence its electronic properties, binding affinity, and metabolic stability.

Properties

CAS No. |

57067-84-2 |

|---|---|

Molecular Formula |

C15H17ClN2O2 |

Molecular Weight |

292.76 g/mol |

IUPAC Name |

N-butyl-2-chloro-N-(4-methyl-1,3-oxazol-2-yl)benzamide |

InChI |

InChI=1S/C15H17ClN2O2/c1-3-4-9-18(15-17-11(2)10-20-15)14(19)12-7-5-6-8-13(12)16/h5-8,10H,3-4,9H2,1-2H3 |

InChI Key |

ZRMXRAKRLMCKDG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C1=NC(=CO1)C)C(=O)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-Butyl-2-chloro-N-(4-methyloxazol-2-yl)benzamide typically involves the following steps:

-

Formation of the Benzamide Core:

- The benzamide core can be synthesized by reacting benzoic acid with butylamine under acidic conditions to form N-butylbenzamide.

-

Chlorination:

- The N-butylbenzamide is then chlorinated using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the desired position.

-

Oxazole Ring Formation:

- The final step involves the formation of the oxazole ring. This can be achieved by reacting the chlorinated benzamide with 4-methyl-2-aminomethyl oxazole under basic conditions.

Industrial Production Methods:

Industrial production of N-Butyl-2-chloro-N-(4-methyloxazol-2-yl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

-

Substitution Reactions:

- N-Butyl-2-chloro-N-(4-methyloxazol-2-yl)benzamide can undergo nucleophilic substitution reactions due to the presence of the chlorine atom. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

-

Oxidation and Reduction:

- The compound can be oxidized using reagents like potassium permanganate (KMnO4) or reduced using lithium aluminum hydride (LiAlH4).

Major Products:

- Substitution reactions typically yield products where the chlorine atom is replaced by other nucleophiles.

- Oxidation reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

- Reduction reactions may result in the formation of amines or alcohols.

Scientific Research Applications

Chemistry:

- N-Butyl-2-chloro-N-(4-methyloxazol-2-yl)benzamide is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

- The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine:

- Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry:

- It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-Butyl-2-chloro-N-(4-methyloxazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Influence : The 1,3-oxazole group in the target compound may offer improved metabolic stability compared to thiazole () or oxadiazole () derivatives due to reduced electronegativity and smaller ring strain .

Substituent Positioning : The 2-chloro substituent in the target compound contrasts with 3-methyl or 4-carboxyphenyl groups in analogues (). Chloro groups at the 2-position may sterically hinder enzyme binding compared to para-substituted derivatives .

Biological Activity: Acylated benzamides (e.g., ) show moderate-to-high PCAF HAT inhibition (~60–79%), but the target compound’s lack of a carboxyphenyl or acylamino group may limit similar activity unless compensated by its oxazole moiety .

Biological Activity

N-Butyl-2-chloro-N-(4-methyl-1,3-oxazol-2-yl)benzamide is a compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

N-Butyl-2-chloro-N-(4-methyl-1,3-oxazol-2-yl)benzamide is characterized by the presence of a benzamide moiety substituted with a butyl group and a chloro group, along with an oxazole ring. The structural formula can be represented as follows:

This structural configuration is significant as it influences the compound's interaction with biological targets.

Research indicates that compounds similar to N-butyl derivatives often exhibit a variety of biological activities through several mechanisms:

- Serine Protease Inhibition : The compound has been identified as a potential inhibitor of serine proteases, enzymes crucial for various physiological processes. This inhibition can lead to therapeutic effects in conditions where serine proteases are implicated, such as inflammation and cancer .

- Antimicrobial Activity : Studies have shown that benzamide derivatives can possess antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains .

- Anti-inflammatory Effects : The anti-inflammatory activity of related compounds suggests that N-butyl-2-chloro-N-(4-methyl-1,3-oxazol-2-yl)benzamide may also exert similar effects by modulating inflammatory pathways .

In Vitro Studies

In vitro studies have been instrumental in assessing the biological activity of N-butyl derivatives. For example:

- Antimicrobial Assays : The Minimum Inhibitory Concentration (MIC) values for related benzamide compounds have been reported, showing promising results against pathogens like E. coli and S. aureus. These findings suggest that N-butyl derivatives may also exhibit comparable antimicrobial potency .

In Vivo Studies

In vivo studies are critical for understanding the therapeutic potential of N-butyl-2-chloro-N-(4-methyl-1,3-oxazol-2-yl)benzamide:

- Anti-inflammatory Models : Compounds with similar functional groups have demonstrated significant reduction in carrageenan-induced paw edema in rats, indicating their potential as anti-inflammatory agents .

Case Studies and Research Findings

Several case studies highlight the efficacy and potential applications of N-butyl derivatives:

- Serine Protease Inhibition : A study demonstrated that certain multisubstituted aromatic compounds effectively inhibited serine proteases, leading to reduced tumor growth in animal models . This suggests that N-butyl derivatives could be explored further for cancer treatment.

- Antimicrobial Efficacy : A recent investigation into benzamide derivatives found that specific compounds exhibited MIC values as low as 6.72 mg/mL against E. coli, indicating strong antimicrobial properties .

- Therapeutic Applications : The diverse biological activities suggest potential uses in treating infections, inflammatory diseases, and possibly cancer. Further research is needed to elucidate the exact mechanisms and optimize these compounds for clinical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.